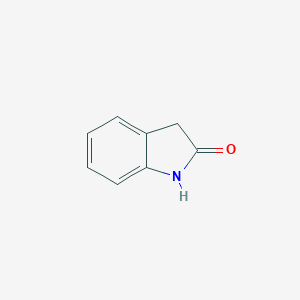
1-Naphthol
Übersicht
Beschreibung
1-Naphthol, also known as 1-hydroxynaphthalene, is an organic compound with the molecular formula C10H8O. It is a derivative of naphthalene, featuring a hydroxyl group at the first position. This compound is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents such as ethanol and ether. This compound is widely used in the production of dyes, pharmaceuticals, and agrochemicals .
Wissenschaftliche Forschungsanwendungen
1-Naphthol has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and intermediates.
Biology: This compound serves as a biomarker for exposure to certain pesticides and environmental pollutants.
Medicine: It is used in the synthesis of pharmaceuticals, such as nadolol.
Industry: This compound is employed in the production of rubber antioxidants and synthetic perfumes.
Wirkmechanismus
Target of Action
1-Naphthol, also known as α-naphthol, is an organic compound that functions as a genotoxin and a human xenobiotic metabolite . It plays a crucial role in various metabolic pathways, including the metabolism of xenobiotics by cytochrome P450 enzymes .
Mode of Action
This compound exhibits first-order kinetics, meaning that its rate of reaction is directly proportional to the concentration of the reactants . It is rapidly absorbed through the skin, eyes, and respiratory tract . The non-planarity of cis-1-naphthol is a result of a close-contact H-atom – H-atom interaction .
Biochemical Pathways
This compound is involved in complex catabolic pathways, especially when coexisting with primary carbon sources like glucose . A distinct two-component flavin-dependent monooxygenase, NdcA1A2, is responsible for the initial hydroxylation of this compound to 1,2-dihydroxynaphthalene, a more toxic compound .
Pharmacokinetics
It accumulates in lipid-rich tissues and has an elimination half-life of 2-3 hours . Metabolism occurs in the liver through oxidation and conjugation, followed by excretion in urine and bile .
Result of Action
This compound serves as a reliable indicator of exposure to substances like chlorpyrifos, a widely used insecticide . Studies suggest associations between this compound and reduced testosterone levels in adult men .
Action Environment
This compound is recognized as an organic pollutant due to its high toxicity . Its catabolism by microorganisms is greatly enhanced by additional supplementation with primary carbon sources (e.g., glucose, maltose, and sucrose) . Understanding these pathways offers insights into environmental microbiology and bioremediation strategies for toxic pollutants .
Biochemische Analyse
Biochemical Properties
1-Naphthol plays a crucial role in various metabolic pathways, including the metabolism of xenobiotics by cytochrome P450 enzymes . It functions as a genotoxin and a human xenobiotic metabolite . It is also involved in the conjugation and subsequent elimination of potentially toxic xenobiotics and endogenous compounds .
Cellular Effects
This compound is recognized as an organic pollutant due to its high toxicity . In a study, catabolism of this compound by Sphingobium sp. strain B2 was found to be greatly enhanced by additional supplementation with primary carbon sources . Acute sensory irritating effects at the eyes and upper airways were reported to occur when directly handling naphthalene .
Molecular Mechanism
This compound biodegrades via formation of this compound-3,4-oxide, which converts to 1,4-naphthoquinone . The 4-position of this compound is susceptible to electrophilic attack . This regioselective reaction is exploited in the preparation of diazo dyes, which are formed using diazonium salts . Reduction of the diazo derivatives gives 4-amino-1-naphthol .
Temporal Effects in Laboratory Settings
The stability of this compound is high due to the aromatic structure coupled with polarity given by the substituents
Metabolic Pathways
This compound is involved in the metabolism of xenobiotics by cytochrome P450 enzymes . It is also a part of the metabolic pathway that starts with the hydrolysis of ester bond by carbaryl hydrolase (CH) to form this compound, methylamine, and CO2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Naphthol can be synthesized through several methods:
Hydrolysis of 1-naphthylamine: This method involves heating 1-naphthylamine with water under pressure.
Alkaline fusion of 1-naphthalenesulfonic acid: In this method, 1-naphthalenesulfonic acid is heated with caustic alkali (such as sodium hydroxide) at high temperatures.
Hydrogenation of naphthalene to tetralin, followed by oxidation and dehydrogenation: Naphthalene is first hydrogenated to tetralin, which is then oxidized to 1-tetralone.
Industrial Production Methods
The industrial production of this compound often involves the hydrolysis of 1-naphthylamine or the alkaline fusion of 1-naphthalenesulfonic acid. These methods are preferred due to their efficiency and high yield .
Analyse Chemischer Reaktionen
Vergleich Mit ähnlichen Verbindungen
1-Naphthol is often compared with its isomer, 2-naphthol (2-hydroxynaphthalene). While both compounds share similar chemical properties, they differ in the position of the hydroxyl group on the naphthalene ring. This difference affects their reactivity and applications:
Eigenschaften
IUPAC Name |
naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCVRFUGPWSIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26716-77-8, 19402-71-2 (potassium salt) | |
| Record name | 1-Naphthol homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26716-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6021793 | |
| Record name | 1-Naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Colorless or yellow solid; [Hawley] Darkens on exposure to light; [Merck Index] Colorless crystalline solid; [MSDSonline], Solid | |
| Record name | 1-Naphthalenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2904 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-Naphthol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
288 °C, 279.00 to 280.00 °C. @ 760.00 mm Hg | |
| Record name | 1-NAPHTHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Naphthol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
153 °C (open cup) | |
| Record name | 1-NAPHTHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 866 mg/L at 25 °C, Very soluble in ethanol and ether, soluble in acetone, Freely soluble in benzene, chloroform and alkali hydroxide solutions, 866 mg/L @ 24C (exp) | |
| Record name | 1-NAPHTHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Naphthol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.0954 at 98.7 °C/4 °C | |
| Record name | 1-NAPHTHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000274 [mmHg], 1.7 mm Hg at 110 °C (2.74X10-4 mm Hg at 25 °C) /extrapolated to solid-phase/ | |
| Record name | 1-Naphthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2904 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-NAPHTHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanism(s) of toxicity of 1-naphthol and two of its possible metabolites, 1,2- and 1,4-naphthoquinone, to freshly isolated rat hepatocytes has been studied. 1-Naphthol and both naphthoquinones exhibited a dose-dependent toxicity to hepatocytes. [1-14C]-1-Naphthol was metabolised by hepatocytes predominantly to its glucuronic acid and sulphate ester conjugates, but small amounts of covalently bound products were also formed. Blebbing on the surface of the hepatocytes was observed following exposure to 1-naphthol and the naphthoquinones, together with a dose-dependent decrease in intracellular glutathione (GSH), which preceded the onset of cytotoxicity. The toxicity of 1-naphthol and the naphthoquinones was potentiated by dicoumarol, an inhibitor of DT-diaphorase (NAD(P)H:quinone oxidoreductase). This enhanced toxicity was accompanied by a greater amount of surface blebbing, an increased depletion of intracellular GSH, particularly in the case of 1-naphthol and 1,4-naphthoquinone, and a decreased metabolism of 1-naphthol to its conjugates with variable effects on the amount of covalently bound products formed. These results support the suggestion that the toxicity of 1-naphthol may be mediated by the formation of 1,2-naphthoquinone and/or 1,4-naphthoquinone, which may then be metabolised by one electron reduction to naphthosemiquinone radicals. These, in turn, may covalently bind to important cellular macromolecules or enter a redox cycle with molecular oxygen thereby generating active oxygen species. Both of these processes appear to play a role in producing the cytotoxic effects of 1-naphthol. | |
| Record name | 1-NAPHTHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow monoclinic needles from water, Colorless prisms (from toluene) | |
CAS No. |
90-15-3, 1321-67-1 | |
| Record name | 1-Naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-NAPHTHOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A71EAQ389 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-NAPHTHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Naphthol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96 °C, 94.00 to 95.00 °C. @ 760.00 mm Hg | |
| Record name | 1-NAPHTHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Naphthol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-naphthol?
A1: this compound has the molecular formula C10H8O and a molecular weight of 144.17 g/mol.
Q2: Are there any specific spectroscopic data available for this compound?
A: Yes, researchers have used various spectroscopic techniques to study this compound. For instance, ultraviolet/ultraviolet (UV/UV) holeburning measurements were employed to identify different isomers of this compound complexes with ethene and chloroethenes. []
Q3: How is this compound metabolized in living organisms?
A: this compound is primarily metabolized through conjugation reactions, specifically glucuronidation and sulfation. These reactions convert this compound into more water-soluble forms, facilitating its excretion. [, , ] Studies in rats indicate that glucuronidation is the dominant conjugation pathway for this compound. []
Q4: Are there any sex-related differences in this compound metabolism?
A: Yes, research in rats revealed significant sex differences in this compound conjugation rates. Male rats exhibited over three times higher conjugation activity compared to females. This difference was attributed to hormonal regulation, with estrogens decreasing and androgens increasing the rate of conjugation. []
Q5: Can dietary factors impact the metabolism of this compound?
A: Yes, certain dietary components can influence this compound metabolism. Studies have shown that coffee, but not caffeine, inhibits the glucuronidation of this compound in rat placental cells. This inhibition could potentially affect fetal exposure to xenobiotics in pregnant women who consume coffee. []
Q6: What enzymes are involved in the bacterial degradation of this compound?
A: Bacterial degradation of this compound typically starts with this compound oxygenase, which catalyzes the initial oxidation step. [, ] The specificity of these enzymes can vary between different bacterial species. For example, this compound oxygenases from certain Pseudomonas and Rhodococcus strains displayed different substrate preferences for naphthalene and its hydroxylated derivatives. []
Q7: What is known about the toxicity of this compound?
A: While this Q&A focuses on the scientific aspects, it's crucial to acknowledge that this compound can be toxic. Research indicates that this compound can disrupt cell division, causing abnormalities in chromosome segregation and cell division processes. [] Additionally, exposure to this compound may contribute to oxidative stress and cellular damage. More research is needed to fully understand the potential long-term health effects of this compound exposure.
Q8: How do microorganisms contribute to the degradation of this compound in the environment?
A: Microorganisms play a vital role in the biodegradation of this compound. Studies have identified various bacterial species, including Pseudomonas and Rhodococcus strains, capable of utilizing this compound as a sole carbon source for growth. [] These bacteria possess enzymes, such as carbaryl hydrolase and this compound oxygenase, that break down this compound into less harmful compounds. [, ]
Q9: How does the structure of this compound influence its adsorption to environmental matrices?
A: The presence of the hydroxyl group and the aromatic naphthalene ring in the structure of this compound significantly influences its adsorption behavior. Studies using graphite as a model adsorbent have shown that this compound exhibits strong adsorption due to π-π interactions between its aromatic ring and the graphite surface, as well as hydrogen bonding between its hydroxyl group and oxygen-containing groups on oxidized graphite. []
Q10: What are some applications of this compound in chemical synthesis?
A: this compound serves as a valuable building block in organic synthesis. Researchers have explored its use in various reactions, including oxidative coupling reactions to produce binaphthyl compounds, which have potential applications as dyes and catalysts. [] Palladium-catalyzed ring-opening reactions of oxa- and azabicyclic alkenes with this compound derivatives provide efficient routes to synthesize substituted naphthol derivatives, expanding the chemical space of accessible compounds with potential biological activity. []
Q11: Can this compound be used as a probe in biophysical studies?
A: Yes, due to its unique fluorescence properties, this compound is employed as a fluorescent probe in biophysical studies. Specifically, its excited-state proton transfer (ESPT) characteristics make it sensitive to the polarity and hydration levels of its surrounding environment. [, , ] Researchers have utilized this compound to investigate the microenvironments of polymeric surfactants, providing insights into their self-assembly behavior and potential applications in drug delivery. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

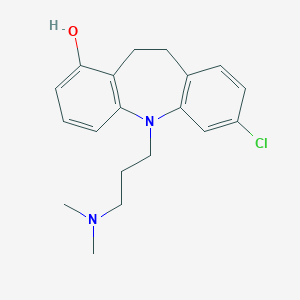

![8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one](/img/structure/B195747.png)
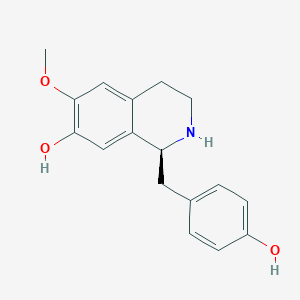
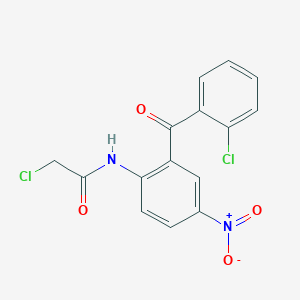


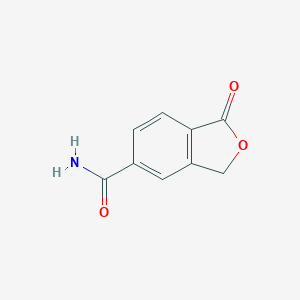

![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)
![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)


